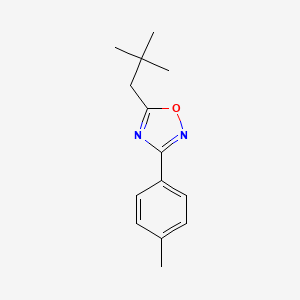![molecular formula C14H9N5O B5354286 2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5354286.png)
2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine, also known as FPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of study.
作用機序
The mechanism of action of 2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is not yet fully understood. However, it is believed to exert its effects by binding to and inhibiting the activity of various enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
One of the main advantages of using 2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its broad spectrum of activity against various cancer cell lines. In addition, this compound has been found to possess low toxicity, making it a safer alternative to other chemotherapeutic agents. However, one of the limitations of using this compound in lab experiments is its relatively low solubility, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine. One area of research could focus on the development of more efficient synthesis methods for this compound, which could help to increase its availability for use in lab experiments. Another area of research could involve the investigation of this compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, further studies could be conducted to elucidate the precise mechanism of action of this compound, which could help to identify new targets for drug development.
合成法
The synthesis of 2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 2-amino-5-pyridin-2-yl-1,3,4-thiadiazole with 2-furylcarboxaldehyde in the presence of a suitable catalyst. The resulting product is then subjected to cyclization with hydrazine hydrate to yield this compound.
科学的研究の応用
2-(2-furyl)-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to exhibit significant activity against a wide range of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to possess potent anti-inflammatory and antioxidant properties, making it a promising candidate for use in the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-(furan-2-yl)-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c1-2-7-15-10(4-1)11-6-8-16-14-17-13(18-19(11)14)12-5-3-9-20-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWLVVRNCOFKSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,4-dimethylphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5354212.png)

![N-(2-methoxyethyl)-1'-[3-(1H-tetrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5354237.png)
![5-methyl-N-({1-[(1-vinyl-1H-pyrazol-4-yl)methyl]piperidin-3-yl}methyl)nicotinamide](/img/structure/B5354241.png)
![ethyl [4-(2,6-dichlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5354249.png)
![[4-(2-naphthyl)-2-pyrimidinyl]cyanamide](/img/structure/B5354257.png)
![3-[4-(dimethylamino)-1,3-butadien-1-yl]-6-[3-(dimethylamino)-2-propen-1-ylidene]-2-cyclohexen-1-one](/img/structure/B5354259.png)

![N,N-dimethyl-4-[3-(3-methyl-1-piperidinyl)-1-propen-1-yl]aniline](/img/structure/B5354265.png)
![4-{[5-hydroxy-3-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5354269.png)
![N-[(5-isobutylisoxazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5354270.png)
![N-cycloheptyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5354274.png)
![ethyl 3-[(mesitylsulfonyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B5354301.png)
